

### A Comparative Preclinical Assessment of Brexpiprazole and Cariprazine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two atypical antipsychotics, brexpiprazole and cariprazine, based on available data from animal models. While direct head-to-head comparative studies are limited, this document synthesizes findings from separate investigations using established experimental paradigms relevant to schizophrenia and depression. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the preclinical profiles of these two agents.

### Introduction to Brexpiprazole and Cariprazine

Brexpiprazole and cariprazine are both atypical antipsychotics with complex pharmacodynamic profiles, primarily acting as partial agonists at dopamine D2 receptors.[1] However, they exhibit distinct affinities for various other receptors, which may underlie differences in their therapeutic effects and side-effect profiles.[1]

Brexpiprazole is characterized as a serotonin-dopamine activity modulator.[2] It is a partial agonist at serotonin 5-HT1A and dopamine D2/D3 receptors, and a potent antagonist at serotonin 5-HT2A, as well as noradrenergic  $\alpha$ 1B and  $\alpha$ 2C receptors.[2]

Cariprazine is a dopamine D3-preferring D3/D2 receptor partial agonist.[3] It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[3]



### Comparative Efficacy in Animal Models of Cognitive Deficits

The phencyclidine (PCP)-induced cognitive deficit model is a widely used paradigm to screen for potential therapeutic agents for the cognitive symptoms of schizophrenia.

### **Novel Object Recognition (NOR) Test**

The NOR test assesses recognition memory. The tables below summarize the findings for brexpiprazole and cariprazine in reversing PCP-induced deficits in this task. It is important to note that the experimental protocols, including the PCP dosing regimen and the timing of drug administration, differ between the studies cited.

Table 1: Efficacy of Brexpiprazole in the PCP-Induced Novel Object Recognition (NOR) Deficit Model[2]

| Animal Model | PCP Regimen | Brexpiprazole Dose<br>(mg/kg) | Outcome                                          |
|--------------|-------------|-------------------------------|--------------------------------------------------|
| Rat          | Subchronic  | 1.0 and 3.0                   | Reversed PCP-<br>induced cognitive<br>impairment |
| Rat          | Subchronic  | -                             | Aripiprazole (10<br>mg/kg) was ineffective       |

Table 2: Efficacy of Cariprazine in the PCP-Induced Novel Object Recognition (NOR) Deficit Model[3]

| Animal Model              | PCP Regimen                                                 | Cariprazine Dose<br>(mg/kg, p.o.) | Outcome                         |
|---------------------------|-------------------------------------------------------------|-----------------------------------|---------------------------------|
| Female Lister Hooded rats | Sub-chronic (2mg/kg,<br>IP for 7 days, 7 days<br>drug-free) | 0.05, 0.1, or 0.25                | Significantly improved deficits |



#### **Social Interaction Test**

Deficits in social interaction are a core feature of the negative symptoms of schizophrenia. The following data, derived from separate studies, illustrate the effects of brexpiprazole and cariprazine in animal models of impaired social behavior.

Table 3: Efficacy of Brexpiprazole in a Model of Impaired Social Recognition[4]

| Animal Model | Deficit Induction    | Brexpiprazole Dose<br>(mg/kg, p.o.) | Outcome                                                                   |
|--------------|----------------------|-------------------------------------|---------------------------------------------------------------------------|
| Mice         | Dizocilpine (MK-801) | 0.01, 0.03, 0.1                     | Significantly ameliorated dizocilpine-induced social recognition deficits |

Table 4: Efficacy of Cariprazine in a PCP-Induced Social Interaction Deficit Model[3]

| Animal Model              | PCP Regimen                                                 | Cariprazine Dose<br>(mg/kg, p.o.) | Outcome                         |
|---------------------------|-------------------------------------------------------------|-----------------------------------|---------------------------------|
| Female Lister Hooded rats | Sub-chronic (2mg/kg,<br>IP for 7 days, 7 days<br>drug-free) | 0.05, 0.1, or 0.25                | Significantly improved deficits |

# Comparative Efficacy in an Animal Model of Depression-Like Behavior

The Forced Swim Test (FST) is a common behavioral paradigm used to assess antidepressant-like activity in rodents. Immobility in this test is interpreted as a state of behavioral despair.

Table 5: Comparative Efficacy in the Forced Swim Test (FST)



| Drug          | Animal Model | Dose (mg/kg)  | Outcome                                                                                                                             | Reference |
|---------------|--------------|---------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Brexpiprazole | Mice         | Not specified | Data on monotherapy in FST is not detailed in the provided search results; however, synergistic effects with SSRIs have been noted. |           |
| Cariprazine   | Rats         | 0.3 (i.p.)    | Showed<br>antidepressant-<br>like effects.                                                                                          |           |

# Experimental Protocols PCP-Induced Cognitive Deficit Model (as per Brexpiprazole Study)[2]

- Animals: Rats.
- Induction of Deficit: Subchronic treatment with phencyclidine (PCP).
- Behavioral Tests:
  - Novel Object Recognition (NOR) Test: To assess recognition memory.
  - Attentional Set-Shifting (ID-ED) Test: To evaluate executive function.
- Drug Administration: Brexpiprazole was administered to assess its ability to reverse the PCP-induced cognitive impairments.

## PCP-Induced Cognitive and Social Deficit Model (as per Cariprazine Study)[3]



- Animals: Female Lister Hooded rats.
- Induction of Deficit: Sub-chronic PCP administration (2mg/kg, IP for 7 days followed by a 7-day drug-free period).
- Drug Administration: Cariprazine (0.05, 0.1, or 0.25mg/kg, PO) or risperidone (0.16 or 0.1mg/kg, IP) was administered before behavioral testing.
- Behavioral Testing:
  - Novel Object Recognition (NOR): To assess recognition memory.
  - Reversal Learning (RL): An operant task to evaluate cognitive flexibility.
  - Social Interaction (SI): To measure social withdrawal.

### Dizocilpine-Induced Social Recognition Deficit Model (as per Brexpiprazole Study)[4]

- Animals: Mice.
- Induction of Deficit: Administration of the NMDA receptor antagonist dizocilpine (MK-801).
- Drug Administration: Brexpiprazole (0.01, 0.03, 0.1mg/kg, p.o.) was administered to assess its effect on the induced social recognition deficits.
- Behavioral Testing: Social recognition test.

### Forced Swim Test (FST)[5][6][7][8][9][10][11][12]

- Apparatus: A cylindrical container filled with water from which the animal cannot escape.
- Procedure:
  - Pre-test Session (Day 1): Animals are placed in the water for a 15-minute period.
  - Test Session (Day 2): 24 hours after the pre-test, animals are placed back in the water for a 5 or 6-minute session. Drug administration typically occurs before the test session.



Measures: The duration of immobility is recorded. A decrease in immobility time is indicative
of an antidepressant-like effect. Active behaviors such as swimming and climbing can also
be measured.[5]

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathways believed to be modulated by brexpiprazole and cariprazine, as well as a generalized workflow for preclinical studies in this area.





Click to download full resolution via product page

Dopamine D2/D3 receptor signaling pathway.





Click to download full resolution via product page

Serotonin 5-HT1A receptor signaling pathway.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brexpiprazole II: antipsychotic-like and procognitive effects of a novel serotonin-dopamine activity modulator PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of dizocilpine-induced social recognition deficits in mice by brexpiprazole, a novel serotonin-dopamine activity modulator PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Forced Swim Test as a Model of Depressive-like Behavior PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Preclinical Assessment of Brexpiprazole and Cariprazine in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602205#comparative-efficacy-of-brexpiprazole-and-cariprazine-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com